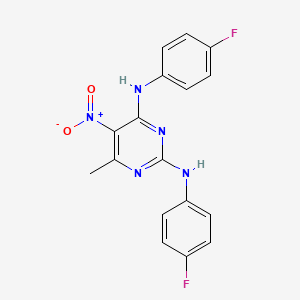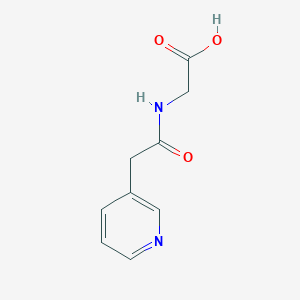
3-Pyridylacetylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridylacetylglycine is an organic compound with the molecular formula C₉H₁₀N₂O₃. It belongs to the class of N-acyl-alpha amino acids, which are compounds containing an alpha amino acid that bears an acyl group at its terminal nitrogen atom . This compound is known for its strong basic properties and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridylacetylglycine typically involves the acylation of glycine with 3-pyridylacetic acid. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the glycine and the 3-pyridylacetic acid .
Industrial Production Methods
the general principles of peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, can be applied to produce this compound on a larger scale .
化学反応の分析
Types of Reactions
3-Pyridylacetylglycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridylacetylglycine derivatives.
科学的研究の応用
3-Pyridylacetylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite and its interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of 3-Pyridylacetylglycine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
- 2-Pyridylacetylglycine
- 4-Pyridylacetylglycine
- Nicotinic acid
- Pyridoxine (Vitamin B6)
Uniqueness
3-Pyridylacetylglycine is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to its analogs. Its strong basic properties and ability to form stable amide bonds make it a valuable compound in various research applications .
特性
CAS番号 |
6434-22-6 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
2-[(2-pyridin-3-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8(11-6-9(13)14)4-7-2-1-3-10-5-7/h1-3,5H,4,6H2,(H,11,12)(H,13,14) |
InChIキー |
YVAORMCUQHSLMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
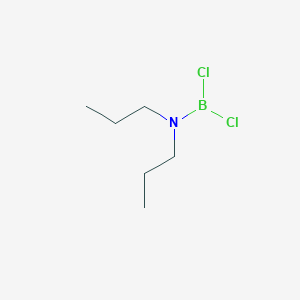
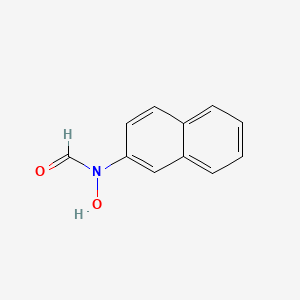
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
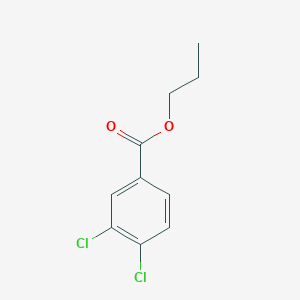
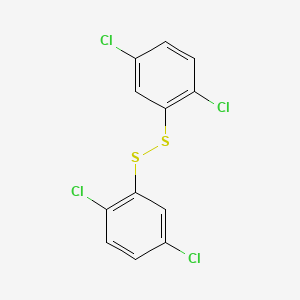
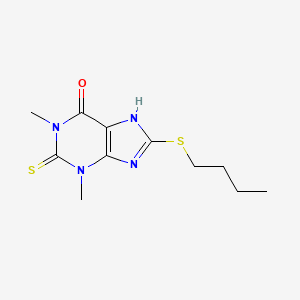
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
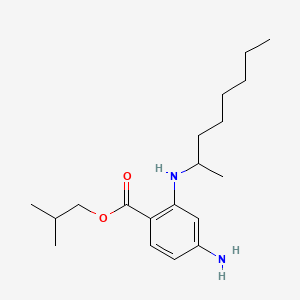
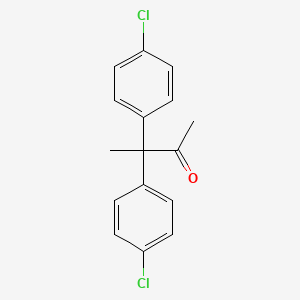
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
